Ethyllucidone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

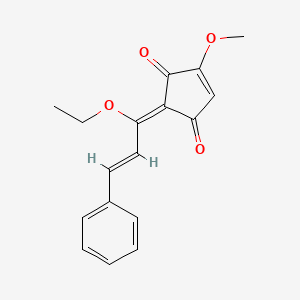

(2Z)-2-[(E)-1-ethoxy-3-phenylprop-2-enylidene]-4-methoxycyclopent-4-ene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-14(10-9-12-7-5-4-6-8-12)16-13(18)11-15(20-2)17(16)19/h4-11H,3H2,1-2H3/b10-9+,16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDCQNBTLHLBEP-WPVXAIGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C1C(=O)C=C(C1=O)OC)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C\1/C(=O)C=C(C1=O)OC)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyllucidone: A Technical Guide to Synthesis and Characterization

Disclaimer: The scientific literature presents conflicting information regarding the chemical identity of "ethyllucidone." This guide consolidates the available data, highlighting the existing ambiguities and knowledge gaps. Researchers should be aware that the name "this compound" may refer to more than one distinct chemical entity.

Introduction: The Ambiguity of This compound (B1151810)

This compound is a natural product reported to be isolated from the roots of Lindera strychnifolia. However, a significant point of confusion arises from the attribution of this name to at least two different molecular structures in various sources: a chalcone (B49325) and a C-benzylated dihydrochalcone (B1670589). This discrepancy is critical, as the structural differences have profound implications for the compound's physicochemical properties and biological activity.

Furthermore, much of the biological data, particularly concerning anti-inflammatory effects, is associated with a structurally similar compound, lucidone (B1675363) . It is scientifically unsound to extrapolate the biological activities of lucidone to this compound without direct experimental evidence. This guide will clearly delineate the information pertaining to each of these compounds.

Physicochemical Properties

The conflicting reports on the structure of this compound extend to its fundamental physicochemical properties. The table below summarizes the data associated with the two potential structures.

| Property | This compound (Chalcone Structure) | This compound (C-benzylated Dihydrochalcone Structure) | Source |

| Molecular Formula | C₁₇H₁₆O₄ | C₂₀H₂₂O₅ | |

| Molecular Weight | 284.31 g/mol | 342.39 g/mol | |

| CAS Number | 1195233-59-0 | Not explicitly defined | |

| Chemical Class | Chalcone | C-benzylated Dihydrochalcone | |

| Natural Source | Roots of Lindera strychnifolia | Roots of Lindera strychnifolia |

Synthesis of this compound (Chalcone Structure)

While a specific, optimized protocol for the synthesis of the chalcone form of this compound has not been published, a plausible route is via the Claisen-Schmidt condensation. This general method is widely used for the synthesis of chalcones.

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of a substituted acetophenone (B1666503) and a benzaldehyde (B42025) derivative.

Reaction Scheme:

-

Reactants: A suitably substituted acetophenone and benzaldehyde.

-

Catalyst: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

-

Solvent: Typically ethanol (B145695) or a similar protic solvent.

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.

-

Addition of Base: To the stirred solution, add an aqueous solution of a strong base (e.g., 40% NaOH).

-

Aldehyde Addition: Cool the reaction mixture in an ice bath and slowly add the substituted benzaldehyde (1 equivalent).

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

-

Precipitation: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Workflow for Chalcone Synthesis

Caption: A generalized workflow for the synthesis of chalcones.

Characterization of this compound (C-benzylated Dihydrochalcone Structure)

Detailed spectroscopic data has been published for a compound identified as this compound, isolated from Lindera strychnifolia, which possesses a C-benzylated dihydrochalcone scaffold.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Spectral Data

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 165.4 | |

| 2 | 108.9 | |

| 3 | 163.7 | |

| 4 | 96.5 | 6.01 (s) |

| 5 | 162.1 | |

| 6 | 106.1 | |

| 7 | 204.5 | |

| 8 | 46.1 | 3.35 (t, 7.2) |

| 9 | 30.2 | 2.95 (t, 7.2) |

| 1' | 139.1 | |

| 2' | 128.8 | 7.25 (m) |

| 3' | 128.8 | 7.25 (m) |

| 4' | 126.5 | 7.18 (t, 7.2) |

| 5' | 128.8 | 7.25 (m) |

| 6' | 128.8 | 7.25 (m) |

| 3-OCH₃ | 55.4 | 3.85 (s) |

| 5-OCH₃ | 55.8 | 3.89 (s) |

| 6-CH₂ | 21.6 | 3.95 (s) |

Table 2: Key 2D NMR Correlations (COSY and HMBC)

| Proton(s) | COSY Correlations | HMBC Correlations |

| H-8 (δ 3.35) | H-9 (δ 2.95) | C-7, C-9, C-1', C-2', C-6' |

| H-9 (δ 2.95) | H-8 (δ 3.35) | C-7, C-8, C-1' |

| H-4 (δ 6.01) | C-2, C-3, C-5, C-6 | |

| 3-OCH₃ (δ 3.85) | C-3 | |

| 5-OCH₃ (δ 3.89) | C-5 | |

| 6-CH₂ (δ 3.95) | C-5, C-6, C-1' |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments, degas the sample by bubbling with an inert gas (e.g., argon) to remove dissolved oxygen.

-

Capping: Securely cap the NMR tube before insertion into the spectrometer.

Isolation of this compound from Lindera strychnifolia

A specific protocol for the isolation of this compound has not been detailed. However, a general procedure for the extraction and isolation of chalcones from plant material can be applied.

General Experimental Protocol

-

Preparation of Plant Material: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.

-

Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours.

-

Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

Fractionation: Subject the concentrated extract to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water).

-

Purification: The fraction containing the target compound (identified by TLC and/or bioassay) is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Workflow for Natural Product Isolation

Caption: A generalized workflow for the isolation of this compound.

Biological Activity: The Case of Lucidone

There is a significant lack of specific biological activity data for this compound in the public domain. However, the structurally related compound, lucidone, has been studied for its anti-inflammatory properties.

Lucidone has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). This activity is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Postulated Signaling Pathway of Lucidone

The anti-inflammatory action of lucidone is believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Caption: Postulated mechanism of Lucidone's anti-inflammatory action.

Conclusion and Future Directions

The current body of scientific literature on "this compound" is marked by ambiguity, with the name potentially referring to at least two different chemical structures. This technical guide has summarized the available information on the synthesis and characterization of these compounds, while also highlighting the critical distinction from the related molecule, lucidone.

Future research should focus on:

-

Unambiguous Structural Elucidation: Definitive characterization of the compound(s) isolated from Lindera strychnifolia and referred to as this compound.

-

Development of Specific Synthetic Protocols: The establishment of reliable and optimized synthetic routes to produce sufficient quantities of unambiguously characterized this compound for further study.

-

Comprehensive Biological Evaluation: In-depth investigation of the biological activities of purified and structurally confirmed this compound to determine its therapeutic potential, independent of the data available for lucidone.

Ethyllucidone: A Technical Guide to its Hypothesized Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific biological activity and mechanism of action of ethyllucidone (B1151810) is currently limited. This guide presents a hypothesized framework based on the well-documented activities of its chemical class, chalcones, and its close structural analog, lucidone (B1675363). The signaling pathways, quantitative data, and experimental protocols described herein are largely based on studies of lucidone and serve as a predictive model for the potential biological activity of this compound.

Introduction

This compound is a natural chalcone (B49325) isolated from the roots of Lindera strychnifolia (also known as Lindera aggregata), a plant with a history of use in Traditional Chinese Medicine for treating inflammatory conditions and pain.[1] Chalcones, a subclass of flavonoids, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a motif associated with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] Given its chemical nature and the ethnobotanical context of its source, this compound is a compound of significant interest for its therapeutic potential.

This technical guide consolidates the current understanding of this compound's likely biological activities by leveraging data from the closely related and more extensively studied chalcone, lucidone. It provides a comprehensive overview of the hypothesized mechanisms of action, quantitative data from relevant in vitro and in vivo models, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Hypothesized Mechanism of Action: Anti-inflammatory Effects

The primary hypothesized biological activity of this compound is the modulation of inflammatory responses. This is based on the well-established anti-inflammatory properties of lucidone and other chalcones.[3][4] The central hypothesis is that this compound mitigates inflammation by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3]

Signaling Pathways

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. Inactive NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Chalcones like lucidone have been shown to interfere with this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. Lucidone has been observed to inhibit the phosphorylation of JNK1/2 and p38 MAPK in LPS-induced models, suggesting that this compound may exert similar effects.

Hypothesized anti-inflammatory mechanism of this compound.

Quantitative Data on the Anti-inflammatory Effects of Lucidone (as a proxy for this compound)

The following tables summarize key quantitative findings from studies on lucidone's anti-inflammatory properties, which may inform predictions of this compound's potential efficacy.

Table 1: In Vitro Anti-inflammatory Activity of Lucidone

| Target Mediator | Assay System | Efficacy |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC50: 2.77 µg/mL |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | At 10 µg/mL, reduced PGE2 from 846 pg/mL to 154 pg/mL |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated RAW 264.7 cells | Concentration-dependent inhibition |

Table 2: In Vivo Anti-inflammatory Activity of Lucidone

| Target Mediator | Model | Dosage | Effect |

| Nitric Oxide (NO) Production | LPS-induced mouse liver | 50-200 mg/kg | Dose-dependent inhibition (IC50 = 51.1 mg/kg) |

| Prostaglandin E2 (PGE2) Production | LPS-induced mouse liver | 100 mg/kg | Reduction from 158.2 pg/ml to 141.3 pg/ml |

| iNOS Protein Expression | LPS-induced mouse liver | 50-200 mg/kg | Dose-dependent reduction |

| COX-2 Protein Expression | LPS-induced mouse liver | 50-200 mg/kg | Dose-dependent reduction |

Potential Anticancer Activity

Chalcones are known to exhibit cytotoxic effects against various cancer cell lines. While no data exists for this compound, it is plausible that it could induce apoptosis and cause cell cycle arrest in cancer cells. Future research would need to establish this foundational data.

A typical workflow for characterizing a novel compound's bioactivity.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following sections outline general methodologies commonly used to evaluate the bioactivities of natural products like chalcones.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated murine macrophage cells.

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are pre-treated for 1 hour.

-

Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response.

-

Incubation: The plate is incubated for an additional 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent. The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration, a stable product of NO, is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-only treated control.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

This assay determines the effect of a test compound on the viability of cancer cells.

-

Cell Seeding: Cancer cells (e.g., HCT116, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability relative to the vehicle control is calculated, and the half-maximal inhibitory concentration (IC50) value is determined using non-linear regression analysis.

Western Blot Analysis for Protein Expression

This method is used to determine the effect of a test compound on the protein levels of target molecules, such as iNOS, COX-2, or components of signaling pathways.

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The density of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, its structural similarity to the well-studied chalcone, lucidone, and its origin from a plant with traditional anti-inflammatory uses, strongly suggest its potential as a bioactive compound. The hypothesized mechanisms, primarily the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research.

The immediate path forward for elucidating the biological activity of this compound involves a systematic in vitro screening to confirm its cytotoxic and anti-inflammatory properties. Should these initial studies yield positive results, subsequent research should focus on detailed mechanism of action studies to identify its molecular targets and validate its effects on the hypothesized signaling pathways. Such a research program will be crucial in determining the true therapeutic potential of this novel natural product.

References

Ethyllucidone: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on ethyllucidone (B1151810) is exceptionally limited. This guide consolidates the current information and, where specific data is unavailable, provides generalized protocols based on the compound's chemical class. A significant knowledge gap exists, presenting opportunities for future research.

Introduction

This compound is a natural product belonging to the chalcone (B49325) class of compounds, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] Its potential therapeutic applications have garnered interest, though research remains in a nascent stage.[2] This document provides a comprehensive overview of its natural source, generalized isolation protocols, and known physicochemical properties.

Natural Source

This compound has been reported to be isolated from the roots of Lindera strychnifolia (Lauraceae).[3][4] This plant species is known to produce a variety of other secondary metabolites, including sesquiterpenes and other phenolic compounds.[3] While Lindera strychnifolia is the identified botanical origin, the specific concentration of this compound within the plant has not been documented in available literature.

Physicochemical Properties

Comprehensive, experimentally determined physicochemical data for this compound are largely unavailable. The following tables summarize the basic molecular information and highlight the current data gaps.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3- phenyl-2-propen-1-ylidene]-4- methoxy-4-cyclopentene-1,3- dione | |

| CAS Number | 1195233-59-0 | |

| Molecular Formula | C₁₇H₁₆O₄ | |

| Molecular Weight | 284.31 g/mol | |

| Chemical Class | Chalcone | |

| SMILES String | Not definitively available in public databases. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Specific solubility in water or common organic solvents has not been publicly reported. |

Note on a Related Compound: Lucidone (B1675363)

It is crucial to distinguish this compound from a structurally similar compound, lucidone (CAS 19956-53-7). The structural difference is the presence of an ethoxy (-OCH₂CH₃) group in this compound where lucidone has a hydroxyl (-OH) group. This seemingly minor difference can significantly impact the compound's physicochemical and biological properties. Much of the biological activity data, particularly regarding anti-inflammatory effects via inhibition of NF-κB and MAPK signaling pathways, has been conducted on lucidone and should not be attributed to this compound without independent verification.

Experimental Protocols: Isolation of this compound

A specific, detailed protocol for the isolation of this compound from Lindera strychnifolia has not been published. However, a general approach for the isolation of chalcones from plant material can be employed. The following is a generalized workflow and protocol that would require optimization for this compound.

Caption: Generalized workflow for the isolation and purification of this compound from its natural source.

4.2.1. Sample Preparation

-

Collection: Collect the roots of Lindera strychnifolia.

-

Drying: Air-dry the plant material to a constant weight at a controlled temperature (e.g., 40-50 °C) to prevent enzymatic degradation.

-

Grinding: Grind the dried roots into a coarse powder to increase the surface area for extraction.

4.2.2. Extraction The choice of extraction method is critical and depends on the physicochemical properties of this compound.

Table 3: Comparison of Potential Extraction Techniques

| Method | Description | Advantages | Disadvantages |

| Maceration | Soaking the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol) at room temperature for 24-48 hours with occasional stirring. | Simple, requires minimal specialized equipment. | Time-consuming, may result in incomplete extraction. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient for exhaustive extraction, requires less solvent over time. | Can degrade thermolabile compounds due to prolonged heat exposure. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Fast, efficient, and often results in higher yields. | Requires specialized equipment, potential for localized heating. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. | Highly selective, solvent-free final product, suitable for sensitive compounds. | High initial equipment cost, requires high pressure. |

Protocol for Maceration:

-

Soak the powdered plant material in methanol or ethanol (B145695) at room temperature for 24-48 hours.

-

Filter the extract to remove solid plant material.

-

Repeat the process multiple times to ensure complete extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

4.2.3. Fractionation

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Concentrate each fraction and, if a bioassay is available, test for the desired activity to identify the fraction containing this compound.

4.2.4. Purification The fraction showing the highest concentration of the target compound should be further purified using chromatographic techniques.

Protocol for Column Chromatography:

-

Subject the active fraction to column chromatography over silica gel.

-

Elute with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest.

Protocol for Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, employ preparative HPLC. A C18 column is typically used for the separation of chalcones.

-

Dissolve the partially purified sample in the initial mobile phase and filter through a 0.22 µm syringe filter.

-

Inject the sample and collect the fractions corresponding to the peak of this compound.

-

Remove the solvent from the collected fractions by lyophilization or evaporation under reduced pressure to obtain the highly purified compound.

4.2.5. Structural Elucidation As detailed spectroscopic data for this compound is not publicly available, the following techniques would be crucial for structural confirmation after isolation:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC): To elucidate the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Future Research Directions

The current state of knowledge regarding this compound is nascent, presenting clear opportunities for significant scientific investigation.

-

Isolation and Structural Elucidation: Development of a robust and detailed protocol for the isolation of this compound from Lindera strychnifolia and complete structural elucidation using modern spectroscopic techniques.

-

Chemical Synthesis: The total synthesis of this compound would provide a reliable source of the compound for extensive biological testing.

-

Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is necessary to identify potential therapeutic activities.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and involved signaling pathways will be crucial.

Conclusion

This compound is a natural product from Lindera strychnifolia that remains largely uncharacterized in scientific literature. While its definitive isolation protocol and biological activities are yet to be thoroughly investigated, the generalized methodologies presented in this guide provide a foundational framework for researchers to pursue further studies on this potentially valuable compound. The significant data gaps highlight the need for more research to unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide on Ethyllucidone (CAS Number: 1195233-59-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the specific pharmacological properties, experimental protocols, and signaling pathways of Ethyllucidone is limited in publicly available literature. This guide provides a comprehensive overview based on its chemical classification as a chalcone (B49325) and its origin from Lindera strychnifolia. The information presented for signaling pathways and experimental data is primarily based on studies of closely related compounds and extracts from its source plant.[1]

Introduction

This compound is a naturally occurring chalcone, a class of flavonoids known for their diverse biological activities.[1][2] It has been isolated from the roots of Lindera strychnifolia (also known as Lindera aggregata), a plant used in Traditional Chinese Medicine.[1][2] Chalcones are characterized by their 1,3-diphenyl-2-propen-1-one backbone and serve as precursors to other flavonoids in plants. Given the wide range of pharmacological activities associated with chalcones, this compound is a compound of interest for potential therapeutic applications. However, it is crucial to note that while its chemical structure and origin are known, its biological profile remains largely uncharacterized in peer-reviewed literature.

Physicochemical Properties

This compound is described as a yellow powder. Its fundamental chemical and physical properties are summarized below.

| Property | Data | Source(s) |

| CAS Number | 1195233-59-0 | |

| Molecular Formula | C₁₇H₁₆O₄ | |

| Molecular Weight | 284.31 g/mol | |

| Chemical Class | Chalcone, Flavonoid | |

| Natural Source(s) | Lindera strychnifolia, Lindera aggregata | |

| Purity | >98% | |

| Appearance | Yellow powder |

Biological Activity and Potential Therapeutic Applications

Direct experimental data on the biological activity of this compound is not currently available in published studies. However, based on the known activities of its chemical class (chalcones) and its parent compound, lucidone, several potential therapeutic areas can be postulated.

Potential Activities (Inferred from Related Compounds):

-

Anti-inflammatory Effects: Chalcones are known to exhibit anti-inflammatory properties. The parent compound, lucidone, has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory pathways. This is a promising area of investigation for this compound.

-

Anticancer Properties: Compounds isolated from Lindera aggregata have shown anticancer potential, and chalcones are known to have cytotoxic effects on various cancer cell lines.

-

Antioxidant Activity: Lucidone has shown antioxidant properties, suggesting that this compound may also possess the ability to mitigate oxidative stress.

-

Neuroprotective Potential: While less documented, some chalcones and other flavonoids have exhibited neuroprotective properties, indicating a possible avenue for future research with this compound.

The table below summarizes the in vitro activities of the closely related compound, lucidone, which can serve as a comparative context for future studies on this compound.

| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |

| Lucidone | Antiviral Assay | Dengue virus (DENV) in Huh-7 cells | EC₅₀ | 25 µM | |

| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α secretion | Significant at 10 µg/mL & 25 µg/mL | |

| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of PGE₂ production | Significant at 10 µg/mL & 25 µg/mL |

Postulated Mechanisms of Action and Signaling Pathways

While the specific molecular targets of this compound are unknown, the mechanisms of action for related chalcones often involve the modulation of key intracellular signaling pathways that are central to the expression of pro-inflammatory genes.

Key Signaling Pathways Potentially Modulated by this compound:

-

NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory signals lead to the degradation of IκB, allowing NF-κB to enter the nucleus and trigger the transcription of pro-inflammatory genes. Lucidone has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.

-

MAPK Signaling Pathway: Lucidone has been observed to suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38 MAPK, which contributes to its anti-inflammatory effects.

References

An In-Depth Technical Guide to Ethyllucidone: Physicochemical Properties, and Putative Biological Activity

Disclaimer: Publicly available scientific literature on Ethyllucidone is exceptionally limited. A comprehensive review reveals a significant lack of specific data regarding its biological activities, associated signaling pathways, and detailed experimental protocols. There is notable confusion in scientific literature and commercial databases between this compound and a structurally similar compound, Lucidone. The biological activity data presented herein predominantly pertains to Lucidone and should not be directly attributed to this compound without independent experimental verification. This guide summarizes the available information on this compound and leverages data from its close structural analog, Lucidone, to provide a relevant framework for researchers.

Core Molecular Information

This compound is a chalcone, a class of natural products characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[1] It has been reported to be isolated from the roots of Lindera strychnifolia.[1][2] While there is some conflicting information in various databases, the most consistent data, associated with its CAS number, is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1195233-59-0 | [3][4] |

| Molecular Formula | C₁₇H₁₆O₄ | |

| Molecular Weight | 284.31 g/mol | |

| Chemical Class | Chalcone, Flavonoid | |

| Natural Source(s) | Lindera strychnifolia, Lindera aggregata | |

| Appearance | Yellow powder |

It is crucial to distinguish this compound from the closely related compound Lucidone. The structural difference lies in the presence of an ethoxy group (-OCH₂CH₃) in this compound where Lucidone possesses a hydroxyl group (-OH). This seemingly minor variation can significantly influence the compound's physicochemical properties and biological activity.

Putative Biological Activity and Signaling Pathways (Inferred from Lucidone)

Due to the absence of specific biological data for this compound, this section focuses on the well-documented activities of its structural analog, Lucidone. Lucidone has demonstrated significant anti-inflammatory and antioxidant properties.

Lucidone has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. Its mechanism of action is primarily attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Table 2: Comparative Anti-inflammatory Activity of Lucidone and Standard Drugs

| Compound | Target Mediator | Assay System | Efficacy (IC₅₀ or % Inhibition) | Reference(s) |

| Lucidone | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC₅₀: 2.77 µg/mL | |

| Prostaglandin E₂ (PGE₂) | LPS-stimulated RAW 264.7 cells | At 10 µg/mL, reduced PGE₂ from 846 pg/mL to 154 pg/mL | ||

| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 cells | Concentration-dependent inhibition | ||

| Dexamethasone | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC₅₀: 34.60 µg/mL | |

| Ibuprofen | Prostaglandin E₂ (PGE₂) | LPS-stimulated RAW 264.7 cells | Significantly suppressed PGE₂ production at 130 µM |

This data is for Lucidone, not this compound.

The NF-κB pathway is a critical regulator of the inflammatory response. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This allows the NF-κB dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2 (producing PGE₂), and various cytokines like TNF-α. Lucidone has been found to inhibit the phosphorylation of IκB kinase (IKK), thereby preventing IκBα degradation and blocking NF-κB's nuclear translocation and activity.

References

An In-Depth Technical Guide on the Solubility of Ethyllucidone in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific quantitative solubility of ethyllucidone (B1151810) in organic solvents is exceptionally limited. This guide consolidates the available information on its presumed chemical class, chalcones, and provides a framework for solubility assessment based on general principles and methodologies. All quantitative data and specific protocols should be experimentally verified.

Introduction to this compound and Its Expected Solubility Profile

This compound is a natural product belonging to the chalcone (B49325) class of flavonoids. Chalcones are characterized by an open C3-C6-C3 skeleton, which imparts specific physicochemical properties. The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design.

Based on the general behavior of chalcones, the solubility of this compound is expected to be influenced by factors such as solvent polarity, pH, temperature, and light exposure.[1] Generally, chalcones exhibit good solubility in nonprotic organic solvents and moderate solubility in polar protic solvents.[2]

Qualitative Solubility of this compound in Common Organic Solvents

In the absence of specific experimental data for this compound, the following table provides a qualitative prediction of its solubility based on the known behavior of structurally similar chalcones and flavonoids. These predictions are intended to guide solvent selection for initial experimental work.

| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low | The polarity of chalcones is generally too high for good solubility in non-polar solvents.[3] |

| Polar Aprotic | Dichloromethane (B109758) (DCM) | High | Heterocyclic chalcones are known to be soluble in nonprotic organic solvents like dichloromethane and chloroform (B151607).[2][4] |

| Chloroform | High | Similar to DCM, chloroform is a good solvent for many chalcones. | |

| Ethyl Acetate | High | Often used in the extraction and purification of flavonoids, indicating good solubility. | |

| Acetone | High | Acetone is a polar aprotic solvent in which many flavonoids and chalcones dissolve well. | |

| Acetonitrile (B52724) (ACN) | Moderate to High | Acetonitrile is a common solvent for HPLC analysis of flavonoids and has been shown to be a good solvent for some. | |

| Tetrahydrofuran (THF) | High | Chalcones have been reported to dissolve well in THF. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor solubility in other solvents. | |

| Polar Protic | Methanol (B129727) (MeOH) | Moderate | The solubility of heterocyclic chalcones is often moderate in polar protic solvents like methanol due to stronger intermolecular interactions. |

| Ethanol (B145695) (EtOH) | Moderate | Similar to methanol, ethanol is a common solvent for the extraction and recrystallization of chalcones, suggesting moderate solubility. | |

| Water | Low | Flavonoids generally have very low water solubility. |

Experimental Protocol for Determining this compound Solubility

The following is a generic protocol for determining the equilibrium solubility of a compound like this compound. This method, often referred to as the "shake-flask" method, is considered a gold standard for solubility measurement.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally in preliminary studies.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method to determine the concentration of this compound in the saturated solution.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

-

3.3. HPLC Method Development (Example)

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.

-

Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The gradient can be run from 20% A to 80% A over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

This is a generic starting point; the method must be optimized and validated for this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Ethyllucidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyllucidone (B1151810) is a chalcone (B49325) isolated from the roots of Lindera strychnifolia (also known as Lindera aggregata), a plant utilized in Traditional Chinese Medicine for its anti-inflammatory and analgesic properties.[1] Chalcones, a class of flavonoids, are recognized for their diverse biological activities.[1] While direct scientific research on the specific pharmacological properties of this compound is limited, its chemical nature as a chalcone and its origin from a medicinal plant suggest potential therapeutic effects, particularly in managing inflammation.[1][2] This document provides a detailed protocol for the in vivo evaluation of this compound's anti-inflammatory and antioxidant activities, based on established methodologies for testing natural products.[3]

Hypothesized Mechanism of Action

It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. Like other chalcones, it is presumed to inhibit the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. These pathways are crucial in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Concurrently, this compound may exhibit antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Hypothesized Signaling Pathway

References

Application Notes and Protocols for Ethyllucidone Animal Studies

Disclaimer: Publicly available scientific literature on the specific biological activity, recommended dosage, and detailed experimental protocols for Ethyllucidone in animal studies is exceptionally limited. Initial research indicates a significant gap in the understanding of this natural product's effects in vivo.[1][2][3] Much of the available information is either general to the chemical class of chalcones or pertains to a structurally similar but distinct compound, Lucidone.[3][4]

This document provides a generalized framework and hypothetical protocols for conducting animal studies with a novel compound like this compound, based on standard practices in pharmacology and toxicology research. The quantitative data presented herein is illustrative and should not be considered as established experimental results for this compound.

Introduction

This compound is a chalcone (B49325) that has been isolated from the roots of Lindera strychnifolia. Chalcones as a chemical class are known for a variety of biological activities, which suggests that this compound may have therapeutic potential. However, to establish its pharmacological profile and safety, rigorous preclinical animal studies are necessary. These studies are essential to determine pharmacokinetic parameters, effective dose ranges, and potential toxicity before any consideration for human trials.

Quantitative Data Summary

The following tables are templates that researchers would aim to complete during preclinical animal studies of this compound. The values presented are hypothetical.

Table 1: Hypothetical Acute Toxicity of this compound in Rodents

| Species | Route of Administration | LD₅₀ (mg/kg) | Observation Period | Key Clinical Signs |

| Mouse | Oral (gavage) | > 2000 | 14 days | No mortality or significant adverse effects observed. |

| Rat | Oral (gavage) | > 2000 | 14 days | No mortality or significant adverse effects observed. |

| Mouse | Intraperitoneal | 750 | 14 days | Sedation at high doses. |

| Rat | Intraperitoneal | 800 | 14 days | Sedation and ataxia at high doses. |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral)

| Parameter | Value | Unit |

| Cₘₐₓ (Maximum Concentration) | 1.2 | µg/mL |

| Tₘₐₓ (Time to Cₘₐₓ) | 1.5 | hours |

| AUC₀₋ₜ (Area Under the Curve) | 8.5 | µg*h/mL |

| t₁/₂ (Half-life) | 4.2 | hours |

| CL/F (Apparent Clearance) | 1.18 | L/h/kg |

| Vd/F (Apparent Volume of Distribution) | 7.0 | L/kg |

Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific study of this compound.

3.1. Acute Oral Toxicity Study (Based on OECD Guideline 423)

-

Objective: To determine the acute toxicity of this compound after a single oral dose.

-

Animals: Healthy, young adult female and male Sprague-Dawley rats (8-12 weeks old).

-

Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

A starting dose of 300 mg/kg is administered by oral gavage to a group of 3 animals.

-

If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is given to another group of 3 animals.

-

Animals are observed for clinical signs of toxicity and mortality for the first 4 hours post-dosing and then daily for 14 days.

-

Body weights are recorded weekly.

-

At the end of the study, all animals are euthanized and subjected to gross necropsy.

-

3.2. Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.

-

Animals: Male Sprague-Dawley rats with cannulated jugular veins.

-

Procedure:

-

Animals are fasted overnight.

-

A single oral dose of this compound (e.g., 10 mg/kg) is administered.

-

Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentration of this compound in plasma samples is determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.

-

Postulated Signaling Pathway and Experimental Workflow

While no specific signaling pathways have been elucidated for this compound, many chalcones are known to exhibit anti-inflammatory properties through the inhibition of the NF-κB pathway. A hypothetical mechanism and a general experimental workflow are depicted below.

A generalized workflow for the investigation of this compound's potential anti-inflammatory activity.

Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Application Notes and Protocols: Ethyllucidone for Anti-inflammatory Research

Disclaimer: A thorough review of current scientific literature reveals a significant gap in the understanding of the anti-inflammatory potential of Ethyllucidone.[1] Therefore, this document presents information on a closely related and well-researched chalcone, Lucidone , as a proxy to provide valuable insights for researchers, scientists, and drug development professionals investigating this compound and similar compounds.[1][2] The signaling pathways, quantitative data, and experimental protocols described herein are based on studies of Lucidone and are intended to serve as a predictive framework for the potential biological activity of this compound.[3]

Introduction

This compound is a natural chalcone, a class of compounds known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] It is hypothesized that this compound exerts its biological effects primarily through the modulation of key inflammatory and oxidative stress signaling pathways. The central hypothesis is that this compound, like many other chalcones, mitigates inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Concurrently, it is likely to exhibit antioxidant effects.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the quantitative data on the inhibitory effects of Lucidone on key inflammatory mediators. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely accepted in vitro model for assessing anti-inflammatory activity, and in vivo mouse models.

Table 1: In Vitro Anti-inflammatory Activity of Lucidone

| Inflammatory Mediator | Experimental Model | Key Findings | Reference(s) |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC50: 34.60 µg/mL | |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Significant suppression of PGE2 production. | |

| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 cells | Significantly suppressed TNF-α secretion at 1µM and 10µM. | |

| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW 264.7 cells | Downregulation of expression. | |

| Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW 264.7 cells | Downregulation of expression. |

Table 2: In Vivo Anti-inflammatory Activity of Lucidone in LPS-Induced Systemic Inflammation in Mice

| Inflammatory Mediator | Treatment | Key Findings | Reference(s) |

| Nitric Oxide (NO) | Pretreatment with Lucidone (50-200 mg/kg) for 12h | Inhibition of NO production. | |

| Prostaglandin E2 (PGE2) | Pretreatment with Lucidone (50-200 mg/kg) for 12h | Inhibition of PGE2 production. | |

| Tumor Necrosis Factor-α (TNF-α) | Pretreatment with Lucidone (50-200 mg/kg) for 12h | Inhibition of TNF-α production. |

Hypothesized Mechanism of Action

Lucidone exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the expression of pro-inflammatory genes. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lucidone has been shown to interfere with IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation. Furthermore, Lucidone can block the activity of MAPKs, such as c-Jun N-terminal kinase (JNK), and their downstream signaling to NF-κB and AP-1.

References

Investigating Ethyllucidone: A Proposed Framework for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

A comprehensive review of scientific literature reveals a significant gap in the understanding of Ethyllucidone's bioactivity in cancer cell lines.[1] To date, no peer-reviewed studies detailing its cytotoxic, apoptotic, or other cellular effects have been published.[1][2] This presents a unique opportunity for novel research into the potential therapeutic properties of this compound.[1][2] While direct data for this compound is unavailable, research on its close structural analog, lucidone, suggests potential anti-inflammatory, anticancer, and antiviral activities through the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.

This document provides a proposed framework and detailed protocols for the initial investigation of this compound's efficacy in cancer cell line studies. The methodologies and data presentation templates provided are based on established practices for characterizing novel bioactive compounds.

Data Presentation: A Template for Future Findings

Quantitative data from initial screening assays should be summarized for clear comparison. The following table serves as a template for presenting the half-maximal inhibitory concentration (IC50) values of this compound compared to a standard chemotherapeutic agent like Doxorubicin.

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps to assess the cytotoxic potential of this compound across various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol is for quantifying the induction of apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cells treated with this compound (at IC50 concentration)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations: Workflows and Hypothetical Pathways

The following diagrams illustrate a typical experimental workflow for characterizing a novel compound and a hypothetical signaling pathway that could be investigated if this compound is found to induce apoptosis.

References

Troubleshooting & Optimization

Optimizing Ethyllucidone Solubility: A Technical Support Resource

Disclaimer: Publicly available scientific literature on the specific physicochemical properties of Ethyllucidone, including its solubility, is exceptionally limited.[1][2] This technical support center provides a framework for researchers based on the general characteristics of chalcones, the chemical class to which this compound belongs, and established laboratory practices for handling poorly soluble compounds.[3][4] All quantitative data, experimental protocols, and proposed signaling pathways are presented as hypothetical examples and should be adapted and verified through rigorous in-house experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a natural product that has been isolated from the roots of Lindera strychnifolia.[5] It belongs to the chalcone (B49325) class of flavonoids, which are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: For many poorly water-soluble organic compounds like chalcones, organic solvents are the primary choice for creating stock solutions. It is advisable to start with a small amount of the compound to test its solubility in different solvents. For long-term storage, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used, with stock solutions stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. For short-term experimental use, other organic solvents such as acetone, acetonitrile, and ethyl acetate (B1210297) may also be suitable.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is happening and how can I prevent this?

A3: This is a common issue when diluting a concentrated stock solution of a poorly soluble compound from an organic solvent into an aqueous medium. The significant increase in solvent polarity causes the compound to "crash out" of the solution. To mitigate this, it is crucial to add the DMSO stock to the aqueous buffer while vigorously vortexing or pipetting to ensure rapid and uniform dispersion. Additionally, ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1%) and consistent across all experimental conditions. Gentle warming of the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can also sometimes help.

Q4: Can I use heat to improve the solubility of this compound?

A4: Gentle warming can be an effective method to increase the solubility of many solid organic compounds in liquid solvents. This is because higher temperatures provide more kinetic energy to the solvent molecules, helping them to overcome the intermolecular forces within the solid solute. However, it is important to be cautious, as excessive or prolonged heat can lead to the degradation of some compounds. It is recommended to perform stability tests to ensure that heating does not affect the integrity of this compound.

Q5: How does pH affect the solubility of this compound?

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| This compound powder will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this compound. | Test solubility in a range of solvents with varying polarities (e.g., DMSO, ethanol, methanol, acetone, acetonitrile). Use a small amount of the compound for these initial tests. |

| The concentration is too high for the selected solvent. | Try preparing a more dilute stock solution. | |

| Precipitation occurs upon dilution into aqueous media. | The compound has low aqueous solubility, and the polarity shock is causing it to precipitate. | Add the organic stock solution to the aqueous buffer slowly while vortexing vigorously to ensure rapid mixing. Consider using a co-solvent system if compatible with your experimental setup. |

| The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | While keeping the final organic solvent concentration low is important for cell-based assays (typically ≤ 0.1%), a slightly higher concentration (if tolerated by the assay) might be necessary. | |

| Inconsistent or lower-than-expected biological activity. | The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration. | Visually inspect your working solutions for any signs of precipitation. Consider filtering the final working solution through a 0.22 µm syringe filter before use. |

| Degradation of this compound in the stock solution or working solution. | Prepare fresh stock solutions and use them promptly. Store stock solutions in single-use aliquots at -80°C to avoid freeze-thaw cycles. Protect solutions from light, as many flavonoids are light-sensitive. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage and subsequent dilution for experiments.

Materials:

-

This compound (solid)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (water bath)

-

Microcentrifuge tubes or amber glass vials

Procedure:

-

Based on the molecular weight of this compound (C₁₇H₁₆O₄: 284.31 g/mol or C₂₀H₂₂O₅: 342.39 g/mol , as there is conflicting information), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Carefully weigh the required amount of this compound and place it in a suitable vial.

-

Add the calculated volume of anhydrous, high-purity DMSO to the vial.

-

Vortex the solution for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied cautiously.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To dilute the concentrated this compound stock solution into an aqueous buffer (e.g., cell culture medium, PBS) while minimizing precipitation.

Materials:

-

Concentrated this compound stock solution (from Protocol 1)

-

Pre-warmed aqueous buffer (e.g., cell culture medium at 37°C)

-

Vortex mixer or micropipette

Procedure:

-

Determine the final concentration of this compound required for your experiment and calculate the necessary dilution of the stock solution.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with your experimental system (typically ≤ 0.1%).

-

Dispense the required volume of pre-warmed aqueous buffer into a sterile tube.

-

While vigorously vortexing or continuously pipetting the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. Crucially, add the DMSO stock to the buffer, not the other way around.

-

Continue to mix for a further 30-60 seconds to ensure homogeneity.

-

Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded.

-

Use the freshly prepared working solution in your experiment immediately.

Visualizations

Caption: A generalized workflow for preparing this compound solutions.

Caption: A logical flowchart for troubleshooting this compound solubility.

Caption: Hypothesized signaling pathways modulated by chalcones.

References

Ethyllucidone Cytotoxicity Assay Troubleshooting: A Technical Support Guide

This technical support center is designed for researchers, scientists, and drug development professionals who are working with ethyllucidone (B1151810) and encountering challenges in their cytotoxicity assays. Given the limited specific data on this compound, this guide provides troubleshooting advice based on established principles for cytotoxicity assays with novel compounds, particularly those belonging to the chalcone (B49325) class.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound with limited published data, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range helps in identifying the concentrations at which this compound may exhibit cytotoxic, biologically active, or no effects.[1]

Q2: How do I determine if this compound is cytotoxic to my chosen cell line?

A2: Cytotoxicity can be evaluated using a variety of cell viability assays.[1] Commonly used methods include:

-

MTT or MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases convert the MTT tetrazolium salt into a purple formazan (B1609692) product.[2]

-

Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.

-

Trypan Blue Exclusion Assay: This method helps in distinguishing between viable and non-viable cells based on the integrity of the cell membrane.

It is essential to include both a positive control (a known cytotoxic agent) and a negative control (vehicle control, e.g., DMSO) in your experimental setup.

Q3: My this compound compound is not showing any cytotoxic effect. What are the possible reasons?

A3: Several factors could lead to a lack of an observable effect:

-

Poor Solubility: The compound may not be sufficiently soluble in the cell culture medium at the tested concentrations.

-

Inappropriate Cell Line: The specific cellular target of this compound might not be present or may be expressed at very low levels in the cell line you are using.

-

Insufficient Incubation Time: The cytotoxic effects of the compound may require a longer incubation period to become apparent.

-

Compound Degradation: this compound may be unstable and degrade in the cell culture medium over the course of the experiment.

Q4: I am observing a bell-shaped dose-response curve. What does this indicate?

A4: A bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations, can be due to several factors:

-

Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, reducing its effective concentration. It is advisable to visually inspect the wells for any signs of precipitation.

-

Off-target Effects: At higher doses, the compound might interact with unintended targets, leading to confounding biological responses.

-

Cytotoxicity Masking Other Effects: High concentrations of the compound might be causing rapid cell death, which can interfere with the assay's detection mechanism and mask the intended biological effect. Running a parallel cytotoxicity assay can help in interpreting these results.

Troubleshooting Common Cytotoxicity Assay Issues

This section provides solutions to common problems encountered during cytotoxicity assays with novel compounds like this compound.

| Issue | Possible Causes | Recommended Solutions |

| High Variability Between Replicate Wells | Inconsistent cell seeding. | Review and optimize your cell seeding protocol to ensure a uniform cell number in each well. |

| Pipetting errors. | Calibrate your pipettes regularly and ensure consistent pipetting technique. | |

| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. | |

| Low Absorbance Values or No Color Change (MTT/MTS Assay) | Insufficient number of viable cells. | Perform a cell titration experiment to determine the optimal cell seeding density. |

| Compromised metabolic activity of cells. | Ensure cells are in the logarithmic growth phase and healthy at the time of the assay. | |

| Issues with the MTT/MTS reagent. | Check the expiration date and storage conditions of the reagent. The MTT solution should be a clear, yellow color. | |

| Incomplete solubilization of formazan crystals. | Use an appropriate solubilization solution (e.g., DMSO, acidified isopropanol) and mix thoroughly to ensure complete dissolution of the purple crystals. | |

| High Background Absorbance | Contamination (e.g., microbial). | Regularly check cell cultures for contamination and practice aseptic techniques. |

| Interference from media components (e.g., phenol (B47542) red). | Consider using a phenol red-free medium during the assay incubation step. Including a media-only control is crucial for background subtraction. | |

| Compound interference (e.g., colored compound). | Run a control with the compound in media without cells to measure its intrinsic absorbance. | |

| Unexpectedly High Cytotoxicity in Control Wells | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and non-toxic to the cells. |

| Poor cell health. | Ensure cells are healthy and not overly confluent before starting the experiment. | |

| Handling-induced cell damage. | Handle cells gently during media changes and reagent additions to avoid physical damage to the cell membranes. |

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions. Include vehicle-only and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound and include appropriate controls (untreated cells, vehicle control, and a positive control for maximum LDH release).

-

Incubation: Incubate the plate for the desired duration.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate and cofactor) to each well.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-